KRH-1636
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRH1636 is an orally active, selective, and extremely potent antagonist of the CXC chemokine receptor 4 (CXCR4). This compound exhibits potent and selective anti-HIV-1 activity by efficiently blocking the replication of various T cell line-tropic (X4) HIV type 1 (HIV-1) in MT-4 cells and peripheral blood mononuclear cells. It achieves this through the inhibition of viral entry and membrane fusion via the CXCR4 coreceptor .
Preparation Methods
The synthesis and purification of KRH1636 involve several steps. The compound is chemically known as N-{(S)-4-guanidino-1-[(S)-1-naphthalen-1-yl-ethylcarbamoyl]butyl}-4-{[(pyridin-2-yl-methyl)amino]methyl}benzamide. The synthetic route includes the preparation of intermediates followed by coupling reactions under specific conditions. The industrial production methods involve large-scale synthesis and purification processes to ensure the compound’s high purity and activity .
Chemical Reactions Analysis
KRH1636 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involving the replacement of specific functional groups can be carried out to create analogs of KRH1636. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
KRH1636 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions and functions of the CXCR4 receptor.
Biology: Employed in research to understand the role of CXCR4 in various biological processes, including cell signaling and migration.
Medicine: Investigated for its potential therapeutic applications in treating HIV-1 infections by blocking viral entry and replication.
Industry: Utilized in the development of new drugs targeting the CXCR4 receptor for various diseases
Mechanism of Action
KRH1636 exerts its effects by specifically binding to the CXCR4 receptor, thereby inhibiting the binding of the CXC chemokine stromal cell-derived factor 1alpha (SDF-1α) to CXCR4. This inhibition prevents subsequent signal transduction and viral entry into the host cells. The compound also prevents monoclonal antibodies from binding to CXCR4 without down-modulating the coreceptor .
Comparison with Similar Compounds
KRH1636 is compared with other CXCR4 antagonists, such as AMD3100 and KRH-3955. While AMD3100 is also a potent CXCR4 antagonist, KRH1636 exhibits higher selectivity and potency in blocking HIV-1 replication. KRH-3955, a derivative of KRH1636, has been reported to be orally active and shows similar antiviral activity .
Similar Compounds
- AMD3100
- KRH-3955
- Plerixafor
- T22
KRH1636 stands out due to its high potency, selectivity, and oral bioavailability, making it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
568526-77-2 |
---|---|
Molecular Formula |
C32H37N7O2 |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[[(1S)-1-naphthalen-1-ylethyl]amino]-1-oxopentan-2-yl]-4-[(pyridin-2-ylmethylamino)methyl]benzamide |
InChI |
InChI=1S/C32H37N7O2/c1-22(27-12-6-9-24-8-2-3-11-28(24)27)38-31(41)29(13-7-19-37-32(33)34)39-30(40)25-16-14-23(15-17-25)20-35-21-26-10-4-5-18-36-26/h2-6,8-12,14-18,22,29,35H,7,13,19-21H2,1H3,(H,38,41)(H,39,40)(H4,33,34,37)/t22-,29-/m0/s1 |
InChI Key |
UYMDKKVILQGGBT-ZTOMLWHTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRH 1636 KRH-1636 KRH1636 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.